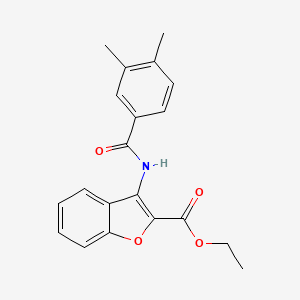

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofurans are a class of compounds that show a broad range of biological activity . Some derivatives of benzofuran-3-carboxylic acid have been identified and patented in recent years as promising drug candidates .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, such as this compound, has seen recent progress in the development of heterocyclization methods . One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Applications De Recherche Scientifique

One-step Synthesis of Cyclopenta[b]benzofuran Derivatives

Ethyl 3-(3,4-dimethylbenzamido)benzofuran-2-carboxylate and related compounds are key intermediates in the synthesis of complex cyclic structures. For instance, Yamashita et al. (1995) demonstrated a novel one-step synthesis of 2-substituted cyclopenta[b]benzofuran-3-ol derivatives from 3-substituted coumarins, highlighting the versatility of benzofuran derivatives in organic synthesis Yamashita, M., Okuyama, K., Kawasaki, I., & Ohta, S. (1995).

Synthesis and Biological Activities

Mubarak et al. (2007) explored the synthesis and characterization of new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, demonstrating their potential in vitro anti-HIV activities. This work underscores the potential of benzofuran derivatives in medicinal chemistry and drug development Mubarak, M., Salih, K. S. M., Ayoub, M. T., Saadeh, H. A., & Al-Masoudi, N. (2007).

Facile Synthesis of Quinoline Derivatives

Gao et al. (2011) described a cost-effective synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the synthetic utility of benzofuran derivatives in creating quinoline-based compounds with potential applications in pharmaceutical chemistry Gao, W., Liu, J., Jiang, Y., & Li, Y. (2011).

Antioxidant and Anti-inflammatory Activities

Madhavi and Sreeramya (2017) synthesized and evaluated a series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, for their in vitro antioxidant and in vivo anti-inflammatory activities. Their findings highlight the therapeutic potential of benzofuran derivatives in addressing oxidative stress and inflammation Madhavi, K., & Sreeramya, G. (2017).

Structural Insights and Crystallography

Studies by Choi et al. (2009) on compounds such as ethyl 2–(3–ethylsulfanyl–5–fluoro–1–benzofuran–2–yl) acetate provide valuable insights into the crystal structures of benzofuran derivatives. Their work contributes to our understanding of the intermolecular interactions and structural characteristics of these compounds Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009).

Orientations Futures

Mécanisme D'action

Target of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

The mode of action of benzofuran compounds can vary widely depending on their specific structure and the biological system they interact with. Some benzofuran compounds have been found to inhibit specific enzymes or interact with cellular receptors .

Biochemical Pathways

Benzofuran compounds can affect various biochemical pathways due to their diverse biological activities. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells, suggesting they may affect pathways related to cell proliferation .

Result of Action

The molecular and cellular effects of benzofuran compounds can be diverse due to their wide range of biological activities. Some benzofuran derivatives have been found to have anti-tumor activity, suggesting they may induce cell death in cancer cells .

Propriétés

IUPAC Name |

ethyl 3-[(3,4-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOIELQSQBSSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)

![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)

![N-[2-[Methyl(propyl)amino]phenyl]prop-2-enamide](/img/structure/B2939345.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2939354.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2939357.png)